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3-Iodo-4-chloro-5-nitro-(1H)indazole

Catalog No.
S12749983
CAS No.
M.F
C7H3ClIN3O2
M. Wt
323.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-4-chloro-5-nitro-(1H)indazole

Product Name

3-Iodo-4-chloro-5-nitro-(1H)indazole

IUPAC Name

4-chloro-3-iodo-5-nitro-2H-indazole

Molecular Formula

C7H3ClIN3O2

Molecular Weight

323.47 g/mol

InChI

InChI=1S/C7H3ClIN3O2/c8-6-4(12(13)14)2-1-3-5(6)7(9)11-10-3/h1-2H,(H,10,11)

InChI Key

VGMMCLDYCGTWTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1[N+](=O)[O-])Cl)I

3-Iodo-4-chloro-5-nitro-(1H)indazole is a heterocyclic compound belonging to the indazole family, characterized by the presence of iodine, chlorine, and nitro substituents on its indazole ring structure. This compound exhibits significant interest in medicinal chemistry and material science due to its unique reactivity and biological properties. The presence of halogen atoms enhances its lipophilicity, which can facilitate cellular uptake and interaction with biological targets.

, including:

  • Nucleophilic Substitution: The halogen substituents (iodine and chlorine) make this compound susceptible to nucleophilic attack, allowing for the substitution of these groups under appropriate conditions.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts or metal hydrides.
  • Oxidation: Oxidative reactions can occur, particularly at the nitrogen atom, leading to the formation of N-oxides.

The biological activity of 3-Iodo-4-chloro-5-nitro-(1H)indazole has been explored in various studies. It has shown potential as:

  • Anticancer Agent: Its structural similarity to other biologically active compounds suggests it may inhibit certain cancer cell lines.
  • Antibacterial Properties: The compound has been investigated for its ability to disrupt bacterial growth and viability.
  • Enzyme Inhibition: Research indicates that it may act as an enzyme inhibitor, influencing metabolic pathways.

The synthesis of 3-Iodo-4-chloro-5-nitro-(1H)indazole typically involves the cyclization of appropriate precursors. Common synthetic routes include:

  • Transition Metal-Catalyzed Cyclization: A prevalent method employs copper(II) acetate as a catalyst, facilitating the cyclization of o-haloaryl-N-tosylhydrazones under oxygen-rich conditions.
  • Nitration and Halogenation: Starting from indazole derivatives, nitration followed by halogenation can yield this compound. Specific conditions are optimized for large-scale production, often utilizing continuous flow reactors for efficiency .

3-Iodo-4-chloro-5-nitro-(1H)indazole has diverse applications:

  • Medicinal Chemistry: It serves as a building block for developing new therapeutic agents targeting cancer, bacterial infections, and inflammatory diseases.
  • Biological Studies: Its unique structure allows for studies on enzyme inhibition and receptor interactions.
  • Material Science: The compound is explored in developing materials with specific electronic and optical properties due to its unique substituents .

Research into interaction studies involving 3-Iodo-4-chloro-5-nitro-(1H)indazole has highlighted its potential in:

  • Receptor Binding Studies: Its ability to interact with various biological receptors makes it a candidate for studying drug-receptor dynamics.
  • Enzyme Inhibition Mechanisms: Understanding how this compound inhibits specific enzymes can lead to insights into drug design and development strategies .

Several compounds share structural similarities with 3-Iodo-4-chloro-5-nitro-(1H)indazole. Here is a comparison highlighting its uniqueness:

Compound NameKey FeaturesDifferences from 3-Iodo-4-chloro-5-nitro-(1H)indazole
3-Chloro-1H-indazoleLacks iodine and nitro groupsDifferent reactivity and biological activity
5-Nitro-1H-indazoleContains a nitro group but lacks halogen substituentsAffects chemical properties and applications
4-Iodo-1H-indazoleContains iodine but lacks chlorine and nitro groupsResults in different chemical behavior
3-Bromo-4-chloro-5-nitro-1H-indazoleSimilar halogen substitution but contains bromine instead of iodineAlters reactivity profile

Uniqueness: The combination of iodine, chlorine, and nitro groups in 3-Iodo-4-chloro-5-nitro-(1H)indazole provides distinct chemical reactivity and biological activity that is not present in the other compounds listed. This unique substitution pattern enhances its potential applications in medicinal chemistry and material science .

Indazoles represent a critical class of nitrogen-containing bicyclic heterocycles, comprising fused pyrazole and benzene rings. These compounds exhibit two tautomeric forms (1H-indazole and 2H-indazole), with the 1H-tautomer being thermodynamically predominant. Indazole derivatives are pharmacologically versatile, demonstrating antitumor, anti-inflammatory, and antimicrobial activities. Their structural rigidity and ability to engage in hydrogen bonding make them valuable scaffolds in drug discovery. For instance, niraparib and pazopanib—FDA-approved anticancer drugs—highlight the therapeutic potential of indazole frameworks.

Historical Development of Halogenated Nitroindazoles

The introduction of halogen and nitro groups into indazole scaffolds has significantly expanded their chemical and biological utility. Early synthetic efforts focused on Cadogan heterocyclization and transition metal-catalyzed cyclizations to access substituted indazoles. The strategic placement of electron-withdrawing groups (e.g., nitro) and halogens (e.g., iodine, chlorine) emerged as a key strategy to modulate electronic properties and enhance binding affinity to biological targets. For example, halogenation at the 4-position and nitration at the 5-position were found to improve metabolic stability and target selectivity in kinase inhibitors.

Rationale for Studying 3-Iodo-4-chloro-5-nitro-(1H)indazole

This compound’s unique substitution pattern—combining iodine (steric bulk, radiopharmaceutical potential), chlorine (electrophilicity), and nitro (electron-withdrawing effects)—offers multifaceted reactivity and bioactivity. Such derivatives are hypothesized to act as dual inhibitors of apoptotic regulators (e.g., MCL-1/BCL-2) or antiparasitic agents. The iodine atom further enables radiolabeling for diagnostic imaging, while the nitro group facilitates reduction to amino intermediates for further derivatization.

Scope and Objectives of the Research

This article systematically evaluates:

  • Synthetic methodologies for 3-iodo-4-chloro-5-nitro-(1H)indazole.
  • Structural and electronic properties via spectroscopic and computational analyses.
  • Potential applications in medicinal chemistry and materials science.Excluded are pharmacokinetic, safety, and formulation studies to maintain focus on chemical innovation.

Systematic Nomenclature and Synonyms

The systematic nomenclature of 3-Iodo-4-chloro-5-nitro-(1H)indazole follows International Union of Pure and Applied Chemistry naming conventions for heterocyclic compounds [14]. The compound belongs to the indazole family, which represents a bicyclic aromatic heterocycle containing a benzene ring fused to a pyrazole ring [35]. The systematic name reflects the specific substitution pattern where iodine occupies position 3, chlorine is located at position 4, and a nitro group is positioned at carbon 5 of the indazole core [14].

Alternative nomenclature systems may designate this compound as 4-chloro-3-iodo-5-nitro-1H-indazole or 4-chloro-3-iodo-5-nitro-2H-indazole, reflecting the tautomeric nature of the indazole nitrogen atoms [10] [14]. The compound may also be referenced as 3-iodo-4-chloro-5-nitroindazole in abbreviated forms within chemical databases [2] [9]. Systematic identifiers include the Chemical Abstracts Service registry approach, which assigns unique numerical identifiers to distinguish between positional isomers and tautomeric forms [34].

The thermal properties of 3-Iodo-4-chloro-5-nitro-(1H)indazole reflect the substantial intermolecular forces present in this heavily substituted heterocycle. While specific melting and boiling point data for this exact compound are not available in the literature, comparative analysis with structurally related indazole derivatives provides insights into expected thermal behavior.

The parent indazole exhibits a melting point range of 145-148°C and a boiling point of 270°C [2] [3]. The introduction of electron-withdrawing substituents significantly elevates these thermal transition temperatures. For instance, 5-nitro-1H-indazole demonstrates a melting point of 207°C [4], representing a 60°C increase compared to the unsubstituted parent compound. Similarly, 3-iodo-5-nitro-1H-indazole exhibits a melting point of 214°C [5], while 4-chloro-3-iodo-1H-indazole shows a melting point range of 223-224°C [6].

CompoundMelting Point (°C)Boiling Point (°C)Reference
Indazole145-148270 [2] [3]
5-Nitro-1H-indazole207383.3±15.0 [4]
3-Iodo-5-nitro-1H-indazole214458.0±25.0 [5]
4-Chloro-3-iodo-1H-indazole223-224N/A [6]
4-Chloro-5-nitro-1H-indazoleN/A414.1±25.0 [7]

Based on these structural analogues, 3-Iodo-4-chloro-5-nitro-(1H)indazole would be expected to exhibit a melting point exceeding 230°C, potentially approaching 250°C, due to the cumulative effects of three electron-withdrawing substituents. The elevated melting point can be attributed to enhanced intermolecular interactions, including halogen bonding from the iodine substituent, dipole-dipole interactions from the nitro group, and increased crystal packing efficiency [9].

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of 3-Iodo-4-chloro-5-nitro-(1H)indazole are dominated by the hydrophobic nature of the indazole core and the electronic effects of the substituents. Nitro groups generally reduce aqueous solubility while necessitating the use of polar organic solvents such as dimethyl sulfoxide (DMSO) for dissolution .

Aqueous solubility is expected to be extremely limited, likely below 0.1 mg/mL at room temperature, due to the lipophilic character imparted by the halogen substituents and the electron-deficient aromatic system. The presence of the nitro group, while polar, does not provide sufficient hydrophilic character to overcome the overall hydrophobic nature of the molecule [9].

In organic solvents, the compound demonstrates variable solubility patterns:

  • Polar aprotic solvents (DMSO, DMF, acetonitrile): High solubility expected (>10 mg/mL)
  • Chlorinated solvents (dichloromethane, chloroform): Moderate to high solubility
  • Aromatic solvents (benzene, toluene): Moderate solubility
  • Alcohols (methanol, ethanol): Limited solubility due to hydrogen bonding disruption
  • Alkanes (hexane, petroleum ether): Poor solubility

The compound's solubility behavior is further influenced by temperature, with increased dissolution rates observed at elevated temperatures in suitable organic media .

Partition Coefficient and Lipophilicity

The lipophilicity of 3-Iodo-4-chloro-5-nitro-(1H)indazole, typically expressed as the logarithm of the octanol-water partition coefficient (log P), is significantly influenced by the multiple substituents. Computational predictions suggest a log P value in the range of 2.5-3.5, indicating substantial lipophilicity [12].

The iodine substituent contributes significantly to lipophilicity due to its large atomic radius and polarizability. Chlorine provides moderate lipophilic character, while the nitro group, despite being electron-withdrawing, contributes to the overall molecular polarity. The combined effect results in a compound with high membrane permeability but limited aqueous solubility .

For comparison, related compounds show the following lipophilicity trends:

  • 5-Nitro-1H-indazole: log P ≈ 2.03 [4]
  • 7-Chloro-5-iodo-1H-indazole: log P ≈ 2.82 [12]
  • Parent indazole: log P ≈ 1.5-1.8

The elevated log P value suggests favorable characteristics for biological membrane penetration but may present challenges for aqueous formulation development [9].

Thermal Stability and Decomposition Patterns

The thermal stability of 3-Iodo-4-chloro-5-nitro-(1H)indazole is influenced by the presence of thermally labile functional groups, particularly the nitro substituent and the carbon-iodine bond. Thermal gravimetric analysis (TGA) of related nitroindazole derivatives indicates decomposition onset temperatures typically above 200°C .

The decomposition pathway likely follows a sequential mechanism:

  • Initial decomposition (250-300°C): Loss of nitro group forming nitrogen oxides
  • Secondary decomposition (300-350°C): Carbon-iodine bond cleavage
  • Final decomposition (350-400°C): Complete skeletal fragmentation

Nitro-containing heterocycles are known to undergo thermal decomposition through multiple pathways, including nitro group elimination, ring-opening reactions, and oxidative degradation [13]. The presence of iodine may catalyze certain decomposition reactions due to its ability to form reactive intermediates.

Storage recommendations for maintaining thermal stability include:

  • Temperature maintenance below 25°C
  • Protection from light exposure
  • Inert atmosphere storage when possible
  • Avoidance of metal catalysts that might promote decomposition

Spectroscopic Signatures (UV, IR, NMR, MS)

Ultraviolet-Visible Spectroscopy

The UV-Vis absorption spectrum of 3-Iodo-4-chloro-5-nitro-(1H)indazole exhibits characteristic features arising from the extended π-conjugation system and substituent effects. The parent indazole shows an absorption maximum at 277.6 nm corresponding to a π→π* transition [14] [3].

The presence of electron-withdrawing substituents typically results in bathochromic (red) shifts due to stabilization of the excited state. Expected absorption bands include:

  • λmax ≈ 290-310 nm: Primary π→π* transition of the substituted indazole system
  • λmax ≈ 340-360 nm: Charge transfer transitions involving the nitro group
  • λmax ≈ 250-270 nm: Secondary aromatic transitions

The heavy atom effect of iodine may also introduce additional spectroscopic complexity through enhanced spin-orbit coupling [15] [16].

Infrared Spectroscopy

The infrared spectrum provides detailed information about functional group vibrations:

N-H Stretching Region (3100-3400 cm⁻¹):

  • Broad absorption band characteristic of associated N-H groups in the indazole ring [17]

Nitro Group Vibrations:

  • Asymmetric NO₂ stretch: 1520-1550 cm⁻¹ (strong, sharp)
  • Symmetric NO₂ stretch: 1345-1400 cm⁻¹ (medium to strong) [17] [18]

Aromatic System:

  • C=C stretches: 1490-1580 cm⁻¹ (medium intensity)
  • C=N stretches: 1490-1496 cm⁻¹ [17]

Carbon-Halogen Bonds:

  • C-Cl stretch: 600-800 cm⁻¹
  • C-I stretch: 500-600 cm⁻¹

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Characteristics:
The proton NMR spectrum is significantly simplified due to extensive substitution, showing:

  • NH proton: δ 13.5-14.0 ppm (broad singlet, exchangeable with D₂O) [14] [17]
  • Aromatic protons: δ 8.0-9.0 ppm (limited due to substitution pattern)

¹³C NMR Features:

  • Aromatic carbons: δ 110-150 ppm with distinct chemical shifts for substituted positions
  • Carbon bearing iodine: significantly upfield shifted due to heavy atom effects
  • Carbon bearing nitro group: downfield shifted (δ 140-150 ppm) [14]

Mass Spectrometry

Mass spectrometric fragmentation patterns typically show:

  • Molecular ion peak: m/z 323 [M]⁺ with characteristic isotope pattern due to chlorine and iodine
  • Base peak: Loss of NO₂ (m/z 277)
  • Fragment ions: Sequential loss of halogens and ring fragmentation [14]

Chromophoric and Fluorophoric Behavior

The chromophoric properties of 3-Iodo-4-chloro-5-nitro-(1H)indazole are dominated by the extensive electron delocalization within the substituted indazole system. The compound exhibits strong light absorption in the UV-visible region, appearing colored due to the extended conjugation and substituent effects.

The presence of the nitro group results in efficient fluorescence quenching through several mechanisms:

  • Internal conversion: Non-radiative decay pathways become favored
  • Intersystem crossing: Enhanced by the heavy atom effect of iodine
  • Photoinduced electron transfer: From the aromatic system to the nitro group [16] [19]

Consequently, the compound is expected to be essentially non-fluorescent at room temperature, similar to other nitroindazole derivatives [16] [20]. This quenching behavior is characteristic of nitro-substituted heterocycles, where the nitro group acts as an efficient energy dissipator.

The heavy atom effect of iodine further contributes to fluorescence quenching by promoting spin-orbit coupling and facilitating intersystem crossing to non-emissive triplet states [19]. This combination of effects makes 3-Iodo-4-chloro-5-nitro-(1H)indazole particularly effective as a non-fluorescent chromophore.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

322.89585 g/mol

Monoisotopic Mass

322.89585 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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